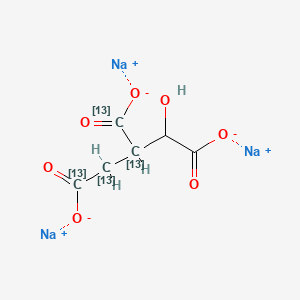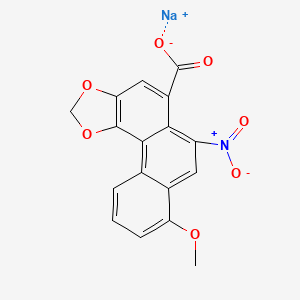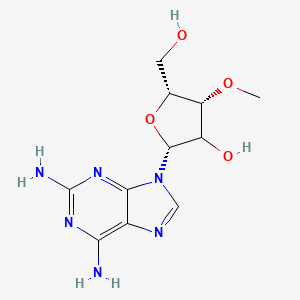
Hdac6-IN-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-29 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein stability, and cell signaling. HDAC6 is unique among histone deacetylases due to its predominantly cytoplasmic localization and its ability to deacetylate non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90). Inhibition of HDAC6 has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Métodos De Preparación
The synthesis of Hdac6-IN-29 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s selectivity and potency.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures .
Análisis De Reacciones Químicas
Hdac6-IN-29 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include modified derivatives of this compound with altered biological activity .
Aplicaciones Científicas De Investigación
Hdac6-IN-29 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anticancer agent by inhibiting HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis in cancer cells.
Neurodegenerative diseases: The compound has been investigated for its neuroprotective effects, particularly in diseases like Alzheimer’s and Parkinson’s, where HDAC6 inhibition can help maintain protein homeostasis and reduce neuroinflammation.
Inflammatory conditions: this compound has demonstrated anti-inflammatory properties by modulating immune cell function and reducing the production of pro-inflammatory cytokines.
Epigenetic studies: As a selective HDAC6 inhibitor, this compound is used in epigenetic research to study the role of histone deacetylation in gene regulation and chromatin remodeling
Mecanismo De Acción
Hdac6-IN-29 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and Hsp90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, and its inhibition disrupts the interaction between HDAC6 and its substrates. This disruption can lead to altered protein stability, impaired cell migration, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Hdac6-IN-29 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has been investigated in clinical trials for multiple myeloma and other cancers.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research and inflammatory disease studies.
Compared to these compounds, this compound offers improved selectivity and reduced off-target effects, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C38H51ClFN5O3 |
|---|---|
Peso molecular |
680.3 g/mol |
Nombre IUPAC |
7-[4-[(5R,6R,9R,13S)-7-[[1-[(3-chloro-4-fluorophenyl)methyl]indol-4-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoylamino]-N-hydroxyheptanamide |
InChI |
InChI=1S/C38H51ClFN5O3/c39-32-23-27(16-17-33(32)40)24-44-22-18-30-28(9-5-12-34(30)44)25-45-26-29-10-7-20-43-21-8-11-31(38(29)43)35(45)13-6-15-36(46)41-19-4-2-1-3-14-37(47)42-48/h5,9,12,16-18,22-23,29,31,35,38,48H,1-4,6-8,10-11,13-15,19-21,24-26H2,(H,41,46)(H,42,47)/t29-,31-,35-,38+/m1/s1 |
Clave InChI |
SPYVKJNCMAXFGV-SZXUJUKMSA-N |
SMILES isomérico |
C1C[C@@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl |
SMILES canónico |
C1CC2CN(C(C3C2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)




![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)



